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Compound of Interest

Compound Name: 5-Bromo-6-methyl-1H-indazole

Cat. No.: B1292586

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core
of numerous potent and selective kinase inhibitors.[1][2] Several successful drugs, including
Axitinib and Pazopanib, are based on this motif and are recognized for their anti-angiogenic
effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and
other receptor tyrosine kinases.[1][2] This guide provides a comparative analysis of various
indazole derivatives, presenting their inhibitory potency against a range of clinically relevant
kinases to aid researchers and drug development professionals in their evaluation of these
compounds.

Quantitative Comparison of Kinase Inhibitory
Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
following tables summarize the IC50 values for selected indazole-based inhibitors against a
panel of protein kinases. It is important to note that these values can vary between studies due
to different assay conditions.[1] Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Anlotinib and Sunitinib
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Kinase Anlotinib IC50 (nmol/L) Sunitinib IC50 (nmol/L)
VEGFR2 0.2+0.1 4029

VEGFR3 0.7x£0.1 15.7 + (not specified)

c-Kit 148+25 11.0£15

PDGFRp 115.0£62.0 7.7x22

VEGFR1 26.9+7.7 71.5+12.8

Data sourced from in vitro kinase inhibition profiles.[3]

Anlotinib, a novel multi-targeting tyrosine kinase inhibitor, demonstrates potent inhibition of
VEGFR2 and VEGFR3 with IC50 values of 0.2 and 0.7 nmol/L, respectively.[3][4] In
comparison to the well-established kinase inhibitor Sunitinib, Anlotinib is approximately 20-fold
more potent against VEGFR2/3.[3]

Table 2: Inhibitory Activity of Indazole Derivatives Against Aurora Kinases

Aurora A Aurora B Reference Aurora A Aurora B
Compound o
(IC50) (IC50) Inhibitor (IC50) (IC50)
Indazole Alisertib
o 26 nM 15 nM 1.2nM -
Derivative 17 (MLN8237)
Indazole Barasertib
o - 31 nM - 0.37 nM
Derivative 21 (AZD1152)
Danusertib
Indazole
o 85 nM - (PHA- 13 nM 79 nM
Derivative 30
739358)
Indazole Tozasertib
_ <1puM - 2.5nM 0.6 nM
Amide 53a (VX-680)
Indazole
] <1luM -
Amide 53c
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Data sourced from a comparative analysis of novel indazole derivatives against established
inhibitors.[1]

Table 3: Inhibitory Activity of Indazole Derivatives Against VEGFR-2

Compound VEGFR-2 (IC50) Reference Inhibitor = VEGFR-2 (IC50)
Indazole-pyrimidine ]

o 57.9nM Pazopanib 30 nM
derivative 139
Indazole-pyrimidine )

o ) 34.5nM Pazopanib 30 nM
derivative 13i
Quinazoline derivative )

] 5.4 nM Sorafenib 90 nM
of indazole 12b
Quinazoline derivative .

) 5.6 nM Sorafenib 90 nM
of indazole 12c
Quinazoline derivative )

7 nM Sorafenib 90 nM

of indazole 12e

Data sourced from studies on indazole-pyrimidine and quinazoline-based derivatives.[5]

Table 4: Inhibitory Activity of Indazole Derivatives Against FGFR1

Compound FGFR1 (IC50)
Indazole derivative 14a 15nM
Indazole derivative 14b 13.2 nM
Indazole derivative 14c 9.8 nM
Indazole derivative 14d 5.5nM

Structure-activity relationship studies revealed that substitutions on the phenyl ring of the
indazole led to increased activity, with the addition of a fluorine atom significantly improving
potency.[5]
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Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling cascades in
which these kinases operate. The diagram below illustrates a simplified VEGFR-2 signaling
pathway, a key mediator of angiogenesis and a primary target for many indazole-based
inhibitors.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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